molecular formula C9H18O3 B6266183 5-(tert-butoxy)pentanoic acid CAS No. 1039852-53-3

5-(tert-butoxy)pentanoic acid

Cat. No.: B6266183
CAS No.: 1039852-53-3
M. Wt: 174.2
InChI Key:
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Description

5-(tert-Butoxy)pentanoic acid is an organic compound with the molecular formula C9H18O3. It is a carboxylic acid derivative where the carboxyl group is attached to a pentanoic acid chain, and a tert-butoxy group is attached to the fifth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butoxy)pentanoic acid typically involves the esterification of pentanoic acid derivatives with tert-butyl alcohol. One common method is the reaction of pentanoic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester. This reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(tert-Butoxy)pentanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for amino acids in peptide synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(tert-butoxy)pentanoic acid involves its ability to undergo various chemical transformations due to the presence of the tert-butoxy and carboxylic acid functional groups. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 5-(tert-Butoxy)pentanoic acid is unique due to its specific structure, which combines the stability of the tert-butoxy group with the reactivity of the carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(tert-butoxy)pentanoic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by a Grignard reaction and subsequent hydrolysis.", "Starting Materials": [ "Pentanoic acid", "tert-Butyl alcohol", "Sodium hydride", "Magnesium", "Bromopentane", "Diethyl ether", "Water", "Hydrochloric acid" ], "Reaction": [ "Pentanoic acid is reacted with tert-butyl alcohol in the presence of a catalytic amount of sulfuric acid to form tert-butyl pentanoate.", "Sodium hydride is added to tert-butyl pentanoate to form the corresponding sodium salt.", "Magnesium is added to the sodium salt to form a Grignard reagent.", "Bromopentane is added to the Grignard reagent to form 5-(tert-butyl)pentyl magnesium bromide.", "The Grignard reagent is then hydrolyzed with water to form 5-(tert-butyl)pentanol.", "Hydrochloric acid is added to 5-(tert-butyl)pentanol to form 5-(tert-butyl)pentyl chloride.", "5-(tert-butyl)pentyl chloride is then reacted with sodium hydroxide to form 5-(tert-butoxy)pentane.", "Finally, 5-(tert-butoxy)pentane is oxidized with potassium permanganate to form 5-(tert-butoxy)pentanoic acid." ] }

CAS No.

1039852-53-3

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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